molecular formula C12H10ClNO2S B8287717 2-Chloro-5-(2-methyl-thiazol-4-yl)-benzoic acid methyl ester

2-Chloro-5-(2-methyl-thiazol-4-yl)-benzoic acid methyl ester

Cat. No. B8287717
M. Wt: 267.73 g/mol
InChI Key: FVUVVNJCJOKRBI-UHFFFAOYSA-N
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Patent
US07186742B2

Procedure details

A mixture of 5-(2-bromo-acetyl)-2-chloro-benzoic acid methyl ester (25 mg, 0.09 mmol) and thioacetamide (6.5 mg, 0.08 mmol) in ethanol (2 mL) and stirred at 50° C. for 15 minutes. The mixture was cooled to room temperature and concentrated in vacuo. The residue was dissolved in ethyl acetate, washed with water, and brine, dried over sodium sulfate, filtered and concentrated in vacuo to afford the title compound (10 mg).
Name
5-(2-bromo-acetyl)-2-chloro-benzoic acid methyl ester
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
6.5 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([C:10](=O)[CH2:11]Br)[CH:7]=[CH:6][C:5]=1[Cl:14].[C:16]([NH2:19])(=[S:18])[CH3:17]>C(O)C>[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([C:10]2[N:19]=[C:16]([CH3:17])[S:18][CH:11]=2)[CH:7]=[CH:6][C:5]=1[Cl:14]

Inputs

Step One
Name
5-(2-bromo-acetyl)-2-chloro-benzoic acid methyl ester
Quantity
25 mg
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)C(CBr)=O)Cl)=O
Name
Quantity
6.5 mg
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)C=1N=C(SC1)C)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 mg
YIELD: CALCULATEDPERCENTYIELD 46.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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